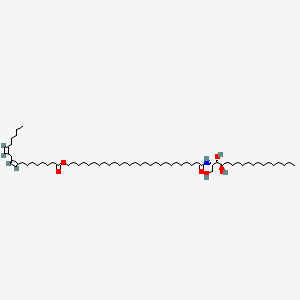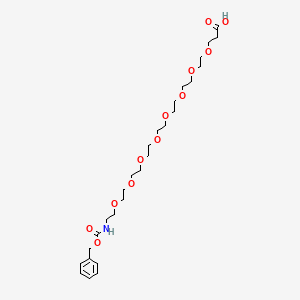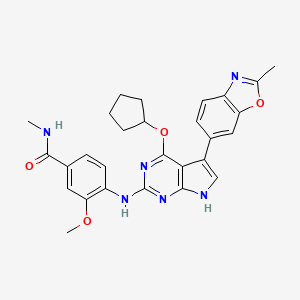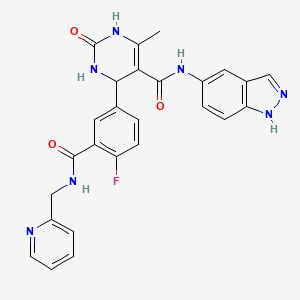
Ceramide 1 A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceramide 1 A is a waxy lipid molecule.
Wissenschaftliche Forschungsanwendungen
Ceramide as a Signaling Molecule in Apoptosis
Ceramide acts as a crucial signaling molecule, particularly in the context of apoptosis induced by various stress stimuli, including radiation. It functions by activating acid sphingomyelinase, which generates ceramide through the enzymatic hydrolysis of sphingomyelin. This process initiates an apoptotic response via the mitochondrial system, implicating ceramide in the pathogenesis of tissue damage across various cell types and tissues, including microvascular endothelial cells and oocytes. This understanding opens new avenues for modulating radiation effects in cancer treatment (Kolesnick & Fuks, 2003).
Ceramide in Cancer Research
Ceramide's role in cancer cell death and proliferation highlights its dual functionality; it can induce cell death or facilitate cell growth depending on its fatty acid chain length and the cellular context. This dichotomy makes the metabolic enzymes of ceramide synthesis, like ceramide synthase 6 (CerS6) for cell proliferation and CerS1 for cell death, potential targets for cancer therapy. This nuanced understanding of ceramide's roles offers new therapeutic strategies for combating various cancers (Saddoughi & Ogretmen, 2013).
Ceramide's Biophysical Properties and Cellular Functions
The biophysical properties of ceramide enable it to displace cholesterol from ordered lipid domains (rafts), altering the structural and signaling functions of these domains. This displacement likely affects raft-mediated cellular processes, such as signal transduction and membrane trafficking, suggesting a fundamental role for ceramide in cellular organization and signaling (Megha & London, 2004).
Ceramide's Role in Cardiovascular Diseases
Ceramide's involvement in cardiovascular diseases has been increasingly recognized, with elevated ceramide levels associated with adverse cardiovascular risks and events. Targeting ceramide synthesis or degradation has shown potential in improving outcomes in cardiovascular diseases, positioning ceramide as both a biomarker and a therapeutic target in the cardiovascular field (Shu et al., 2022).
Eigenschaften
CAS-Nummer |
179186-48-2 |
|---|---|
Produktname |
Ceramide 1 A |
Molekularformel |
C63H121NO6 |
Molekulargewicht |
988.66 |
IUPAC-Name |
27-oxo-27-(((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)amino)heptacosyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C63H121NO6/c1-3-5-7-9-11-13-15-17-28-32-36-40-44-48-52-56-62(68)70-57-53-49-45-41-37-33-30-27-25-23-21-19-18-20-22-24-26-29-31-35-39-43-47-51-55-61(67)64-59(58-65)63(69)60(66)54-50-46-42-38-34-16-14-12-10-8-6-4-2/h11,13,17,28,59-60,63,65-66,69H,3-10,12,14-16,18-27,29-58H2,1-2H3,(H,64,67)/b13-11-,28-17-/t59-,60+,63-/m0/s1 |
InChI-Schlüssel |
RBBHGNBWKGCPAF-XEKXCHJCSA-N |
SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(OCCCCCCCCCCCCCCCCCCCCCCCCCCC(N[C@@H](CO)[C@H](O)[C@H](O)CCCCCCCCCCCCCC)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ceramide 1 A; Linoleoyloxyheptacosanoyl-C18-phytosphingosine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)



![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)
![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)



![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)